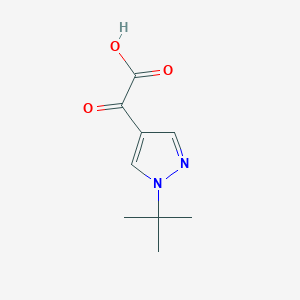

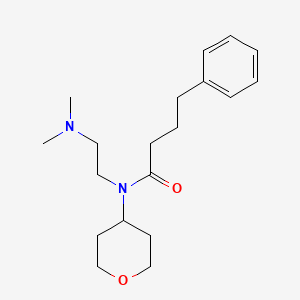

2-Methyl-6-(oxan-4-yloxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyridine derivatives often involves the formation of complex structures with various substituents that can influence their chemical and physical properties. For instance, the synthesis of different 2,6-di(pyrazol-3-yl)pyridine derivatives is reported, where the structures exhibit intermolecular hydrogen bonding . Similarly, the synthesis of other pyridine derivatives, such as those involving carbonyl-substituted 4H-chromenes, involves multi-component condensation reactions . These methods could potentially be adapted for the synthesis of 2-Methyl-6-(oxan-4-yloxy)pyridine.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by X-ray diffraction, as seen in the studies of compounds with various substituents . These structures can range from tetrahedral to octahedral geometries, with the presence of hydrogen bonds and weak molecular interactions influencing the overall architecture . The molecular structure of 2-Methyl-6-(oxan-4-yloxy)pyridine would likely be influenced by the oxan-4-yloxy substituent, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions, including condensation, substitution, and cyclodehydration . The substituents on the pyridine ring can significantly affect the reactivity and the type of chemical reactions the compound can participate in. For example, the presence of a mesyloxy group can lead to unusual recyclization reactions . The oxan-4-yloxy group in 2-Methyl-6-(oxan-4-yloxy)pyridine may similarly influence its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are closely related to their molecular structure. Vibrational spectroscopy, such as IR and Raman, as well as NMR and mass spectrometry, are commonly used to study these properties . The presence of different substituents can affect properties like solubility, melting point, and photoluminescence . The specific physical and chemical properties of 2-Methyl-6-(oxan-4-yloxy)pyridine would need to be determined experimentally, but insights can be drawn from the behavior of similar compounds.

Scientific Research Applications

Synthesis and Coordination Chemistry

Pyridine derivatives, such as 2,6-di(pyrazol-1-yl)pyridine, have been extensively used as ligands in coordination chemistry, demonstrating their versatility compared to terpyridines. These compounds find applications in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical properties (Halcrow, 2005).

Synthesis and Spectroscopic Analysis

Pyridine derivatives have been synthesized and analyzed for their structural features and optical properties, highlighting their potential in materials science and optical applications. For instance, the synthesis and X-ray analysis of some pyridine derivatives have been undertaken to explore their fluorescence spectra, suggesting uses in fluorescent materials and sensors (Cetina et al., 2010).

Antimicrobial Activity

Certain pyridine derivatives have been synthesized and evaluated for their antimicrobial activity, indicating their potential in developing new antimicrobial agents. For example, N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas showed moderate antimicrobial activity in assays, suggesting their utility in pharmaceutical research (Reddy et al., 2003).

Material Science and Polymer Chemistry

Pyridine moieties have been incorporated into the backbone of novel polyimides, demonstrating the significance of pyridine derivatives in developing new materials with desirable thermal, mechanical, and dielectric properties. This includes the synthesis of polyimides derived from pyridine-containing dianhydrides, offering insights into the material's stability and application potential in electronics and coatings (Wang et al., 2006).

Safety and Hazards

properties

IUPAC Name |

2-methyl-6-(oxan-4-yloxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9-3-2-4-11(12-9)14-10-5-7-13-8-6-10/h2-4,10H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILALWMRVDNEJLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-(oxan-4-yloxy)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2554059.png)

![3-Amino-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}propanoic acid](/img/structure/B2554063.png)

![1-(2-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2554067.png)

![7-(3,4-dimethylphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2554071.png)

![[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-methoxyphenyl] phenyl carbonate](/img/structure/B2554072.png)

![7,7-Difluoro-2-azaspiro[4.4]nonane](/img/structure/B2554073.png)

![N-(tert-butyl)-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2554078.png)